N-[(4-tert-butylphenyl)methyl]-4-chloroaniline
Description
N-[(4-tert-butylphenyl)methyl]-4-chloroaniline is an organic compound with the molecular formula C17H20ClN. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a methyl group and a 4-chloroaniline moiety. It is used in various chemical reactions and has applications in scientific research.
Properties
Molecular Formula |
C17H20ClN |
|---|---|
Molecular Weight |
273.8 g/mol |
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-4-chloroaniline |
InChI |
InChI=1S/C17H20ClN/c1-17(2,3)14-6-4-13(5-7-14)12-19-16-10-8-15(18)9-11-16/h4-11,19H,12H2,1-3H3 |
InChI Key |
BPEVKXBECBWIFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-tert-butylphenyl)methyl]-4-chloroaniline typically involves the reaction of 4-chlorobenzyl chloride with 4-tert-butylbenzylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-tert-butylphenyl)methyl]-4-chloroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-tert-butylphenyl)methyl]-4-chloroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-tert-butylphenyl)methyl]-4-chloroaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the nature of the target. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-tert-butylphenyl)methyl]-2-(trifluoromethyl)benzamide
- 4-tert-Butylphenylboronic acid
- Lilial (3-(4-tert-butylphenyl)-2-methylpropanal)
Uniqueness
N-[(4-tert-butylphenyl)methyl]-4-chloroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both tert-butyl and chloro groups influences its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
